Product packaging for 1,3,3-Trichlorononane(Cat. No.:CAS No. 75296-43-4)

1,3,3-Trichlorononane

Cat. No.: B14445628
CAS No.: 75296-43-4
M. Wt: 231.6 g/mol
InChI Key: JBMBEJJRVQKFRZ-UHFFFAOYSA-N
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Description

1,3,3-Trichlorononane is an organochlorine compound with the molecular formula C9H17Cl3 and a molecular weight of approximately 231.59 g/mol . This compound is a chlorinated alkane derivative, structurally characterized by chlorine atoms at the 1, 3, and 3 positions of a nine-carbon chain. As a research chemical, it serves as a valuable intermediate in organic synthesis and materials science. Its structure suggests potential applications in studying the Kharasch addition reaction, a metal-catalyzed free radical reaction used to append trichloromethyl or related groups to alkenes . This reaction is a fundamental step in methodologies like atom transfer radical polymerization (ATRP), which is used to create well-defined polymers . Researchers may also utilize this compound to investigate the properties and reactivity of polychlorinated alkanes, including their behavior in nucleophilic substitution and reduction reactions. The specific positioning of the chlorine atoms influences its reactivity and physical properties, making it a subject of interest for structure-activity relationship studies. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers should consult the relevant safety data sheets and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl3 B14445628 1,3,3-Trichlorononane CAS No. 75296-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75296-43-4

Molecular Formula

C9H17Cl3

Molecular Weight

231.6 g/mol

IUPAC Name

1,3,3-trichlorononane

InChI

InChI=1S/C9H17Cl3/c1-2-3-4-5-6-9(11,12)7-8-10/h2-8H2,1H3

InChI Key

JBMBEJJRVQKFRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCl)(Cl)Cl

Origin of Product

United States

Mechanistic Investigations of 1,3,3 Trichlorononane Formation and Transformation Pathways

Advanced Mechanistic Characterization

Application of Radical Scavengers and Trapping Experiments for Intermediate Identification

The formation of 1,3,3-trichlorononane, like other polychlorinated alkanes, is thought to proceed through a free-radical chain mechanism. wikipedia.orgsavemyexams.com This process is characterized by three key stages: initiation, propagation, and termination. savemyexams.com The initiation step involves the generation of halogen radicals, typically through the homolytic cleavage of a chlorine molecule (Cl₂) under UV light or heat. wikipedia.org These highly reactive chlorine radicals then abstract a hydrogen atom from the nonane (B91170) backbone during the propagation stage, creating a nonyl radical. researchgate.net Subsequent reaction with another chlorine molecule yields a monochlorinated nonane and regenerates a chlorine radical, continuing the chain reaction. researchgate.net The formation of this compound involves sequential chlorination steps, where monochloro- and dichloro-nonane intermediates are further halogenated.

The precise identification of the radical intermediates involved in the formation of this compound is critical for understanding the reaction's regioselectivity and for controlling the formation of various isomers. Radical scavengers and trapping agents are instrumental in these mechanistic studies. nih.govlibretexts.org These molecules are designed to react with and "trap" the transient radical intermediates, forming stable adducts that can be isolated and characterized, thereby providing direct evidence for the existence of the radicals. researchgate.net

Commonly used radical scavengers include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govresearchgate.net TEMPO is highly effective at trapping carbon-centered radicals, which are key intermediates in alkane chlorination. nih.govresearchgate.net In the context of this compound formation, the addition of TEMPO to the reaction mixture would be expected to intercept the various nonyl radical isomers generated during the propagation steps. The resulting TEMPO-nonyl adducts could then be analyzed, for instance by mass spectrometry, to identify the specific carbon atoms that were radicalized. This information is invaluable for determining the relative rates of hydrogen abstraction from different positions on the nonane chain.

Another approach involves radical clock experiments. These experiments utilize a radical intermediate that can undergo a predictable intramolecular rearrangement at a known rate. By comparing the rate of this rearrangement to the rate of trapping by a chlorine atom, it is possible to estimate the lifetime of the radical intermediate and gain further insight into the reaction kinetics.

The table below summarizes common radical scavengers and their application in identifying intermediates in reactions analogous to the formation of this compound.

Radical Scavenger/TrapperTrapped IntermediateAnalytical Method for AdductMechanistic Insight Provided
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) Carbon-centered radicalsMass Spectrometry, NMR SpectroscopyIdentification of radical position on the alkane chain, confirmation of a radical mechanism. researchgate.netnih.gov
Nitrosodurene Carbon-centered radicalsElectron Spin Resonance (ESR) SpectroscopyStructural information about the trapped radical.
Butylated hydroxytoluene (BHT) Peroxy radicalsGas Chromatography-Mass Spectrometry (GC-MS)Evidence for the involvement of oxygen and peroxy radical intermediates.

Mechanistic Interplay in Multi-Step Synthesis Sequences

The presence of multiple chlorine atoms on the nonane backbone in this compound significantly influences its reactivity and its role in subsequent synthetic transformations. The mechanistic interplay in multi-step sequences involving this compound is dictated by the electronic and steric effects of the chlorine substituents.

One important transformation pathway for polychlorinated alkanes is dehydrochlorination, an elimination reaction that forms alkenes. mdpi.com The regioselectivity of this reaction is influenced by the positions of the chlorine atoms and the stability of the resulting alkene. In a multi-step synthesis, this compound could serve as a precursor to various dichlorinated nonenes. The conditions for such elimination reactions, typically involving a strong base, must be carefully controlled to favor the desired isomer.

Furthermore, the chlorine atoms in this compound can be substituted by other functional groups through nucleophilic substitution reactions. However, the reactivity of each chlorine atom is not identical. The chlorine at the 1-position is primary, while the two chlorines at the 3-position are on a tertiary carbon, assuming the initial nonane was n-nonane. Steric hindrance around the tertiary carbon at the 3-position might make nucleophilic attack more difficult compared to the primary carbon at the 1-position.

The Kharasch addition reaction provides a pathway for the synthesis of trichloroalkanes and can be a key step in a multi-step sequence. wikipedia.org For instance, the addition of a trichloromethyl radical to an alkene can yield a more complex chlorinated alkane. wikipedia.org While the direct synthesis of this compound via a standard Kharasch addition may not be straightforward, related reactions can be used to build up the carbon skeleton and introduce the desired chlorination pattern in a controlled manner.

The following table outlines potential transformations of this compound in a multi-step synthesis and the mechanistic considerations for each.

TransformationReagents and ConditionsMechanistic ConsiderationsPotential Products
Dehydrochlorination Strong base (e.g., potassium tert-butoxide)E2 elimination mechanism, regioselectivity influenced by steric hindrance and stability of the resulting double bond.Dichlorononenes
Nucleophilic Substitution Nucleophile (e.g., -OH, -CN)SN1 or SN2 mechanism, reactivity depends on the nature of the carbon-chlorine bond (primary vs. tertiary) and steric factors.Chlorinated nonanols, chlorinated nonanenitriles
Further Radical Halogenation Cl₂, UV light or heatFree-radical chain mechanism, regioselectivity influenced by the existing chlorine atoms which can direct further substitution.Tetrachlorononanes and higher chlorinated nonanes
Reductive Dehalogenation Reducing agent (e.g., NaBH₄ with a catalyst)Stepwise removal of chlorine atoms.Dichloro- and monochlorononanes, nonane

Spectroscopic Characterization and Structural Elucidation of 1,3,3 Trichlorononane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. hw.ac.uk For a molecule like 1,3,3-trichlorononane, NMR provides unambiguous evidence of its carbon framework and the connectivity of its hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments and Connectivity

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, the number of protons of each type, and the connectivity between adjacent protons. msu.edu In this compound (CH₃(CH₂)₅C(Cl)₂CH₂CH(Cl)CH₂Cl), each unique proton environment will produce a distinct signal with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).

The electronegativity of the chlorine atoms significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm value) compared to those in simple alkanes. libretexts.org Protons on carbons directly bonded to chlorine atoms or on adjacent carbons will be the most deshielded.

Predicted ¹H NMR Spectral Data for this compound

This table is predictive and based on established principles of NMR spectroscopy, as direct experimental data for this specific compound is not publicly available.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (-CH₂ Cl)3.8 - 4.2Multiplet2H
H-2 (-CH₂ CH(Cl)-)2.2 - 2.6Multiplet2H
H-4 (-CH₂ C(Cl)₂-)2.0 - 2.4Triplet2H
H-5 to H-8 (-(CH₂ )₄-)1.2 - 1.6Multiplet8H
H-9 (-CH₃ )0.8 - 1.0Triplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone and Stereochemical Insights

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. hw.ac.uk Each non-equivalent carbon atom in this compound will produce a single peak in a proton-decoupled ¹³C NMR spectrum. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative chlorine atoms appearing significantly downfield. msu.edu

The carbon atom at position 3, bonded to two chlorine atoms (C-3), is expected to have the largest chemical shift. The carbon at position 1, bonded to one chlorine atom, will also be significantly deshielded. The presence of nine distinct signals would confirm the proposed structure.

Predicted ¹³C NMR Spectral Data for this compound

This table is predictive and based on established principles of NMR spectroscopy, as direct experimental data for this specific compound is not publicly available.

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-C H₂Cl)45 - 55
C-2 (-C H₂CH(Cl)-)35 - 45
C-3 (-C (Cl)₂-)85 - 100
C-4 (-C H₂C(Cl)₂-)40 - 50
C-528 - 35
C-625 - 32
C-722 - 28
C-8 (-C H₂CH₃)20 - 25
C-9 (-C H₃)10 - 15

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle, especially for complex structures like polychlorinated alkanes. researchgate.net

Correlation Spectroscopy (COSY) : A COSY experiment would reveal ¹H-¹H spin-spin coupling correlations. Cross-peaks would appear between protons on adjacent carbons, confirming the connectivity from the terminal methyl group (H-9) all the way to the chloromethyl group (H-1).

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~3.8-4.2 ppm to the carbon signal at ~45-55 ppm (C-1).

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups and gaining insights into molecular conformation. horiba.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). innovatechlabs.com The resulting spectrum is a unique fingerprint of the molecule. For this compound, the most characteristic bands would be those associated with C-H and C-Cl bonds.

Predicted FT-IR Absorption Bands for this compound

This table is predictive and based on established principles of IR spectroscopy.

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
C-H stretching (alkane)2850 - 3000Strong
C-H bending (CH₂ & CH₃)1350 - 1470Medium
C-Cl stretching600 - 800Strong
C-C stretching800 - 1200Medium-Weak

Fourier-Transform Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. libretexts.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C-C backbone vibrations of the nonane (B91170) chain would be more prominent in the Raman spectrum. C-Cl bonds also produce characteristic Raman signals.

The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics, aiding in a definitive structural confirmation.

Predicted FT-Raman Shifts for this compound

This table is predictive and based on established principles of Raman spectroscopy.

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
C-H stretching (alkane)2850 - 3000Strong
C-H bending (CH₂ & CH₃)1350 - 1470Medium
C-C stretching800 - 1200Strong
C-Cl stretching600 - 800Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a technique that provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, providing a highly accurate or "exact" mass of a molecule. bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other potential formulas that have the same nominal mass. bioanalysis-zone.comutexas.edu For this compound, HRMS can confirm the molecular formula C₉H₁₇Cl₃ by matching the experimentally measured mass to the calculated theoretical exact mass.

Table 2: Precise Molecular Mass Calculation for this compound

Atom Isotope Quantity Exact Mass (Da) Total Mass (Da)
Carbon ¹²C 9 12.000000 108.000000
Hydrogen ¹H 17 1.007825 17.133025
Chlorine ³⁵Cl 3 34.968853 104.906559
Total Monoisotopic Mass 229.039584

Isotopic Signature Analysis for Halogen Content

The presence and number of chlorine atoms in a molecule can be readily determined from its mass spectrum due to the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), in a rough 3:1 ratio. docbrown.info

A molecule containing three chlorine atoms, like this compound, will exhibit a characteristic cluster of molecular ion peaks (M, M+2, M+4, M+6) corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks are predictable. For a trichlorinated compound, the theoretical ratio of the M:M+2:M+4:M+6 peaks is approximately 100:98:32:3.5 (or simplified as ~27:27:9:1). This distinct pattern is a definitive signature for a compound containing three chlorine atoms.

Table 3: Theoretical Isotopic Cluster for the Molecular Ion [C₉H₁₇Cl₃]⁺

Ion Isotopic Composition m/z (Nominal) Theoretical Relative Abundance (%)
M (³⁵Cl)₃ 230 100
M+2 (³⁵Cl)₂(³⁷Cl)₁ 232 98.0
M+4 (³⁵Cl)₁(³⁷Cl)₂ 234 31.9
M+6 (³⁷Cl)₃ 236 3.5

Fragmentation Pathways and Structural Elucidation from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. nih.gov While specific MS/MS data for this compound is not available, fragmentation pathways can be predicted based on established principles for halogenated alkanes. docbrown.infolibretexts.org

The fragmentation of this compound would likely be initiated by several key processes:

Cleavage of a C-Cl bond: Loss of a chlorine radical (•Cl) is a common pathway, which would result in a [C₉H₁₇Cl₂]⁺ ion.

Loss of Hydrogen Chloride: Elimination of a neutral HCl molecule can occur, leading to a [C₉H₁₆Cl₂]⁺ ion.

C-C Bond Cleavage (α-cleavage): The bonds adjacent to the carbon atoms bearing the chlorine atoms are susceptible to cleavage. Cleavage of the C3-C4 bond would be particularly favorable as it would yield a resonance-stabilized tertiary carbocation.

Alkyl Chain Fragmentation: Similar to simple alkanes, the nonane chain can fragment, leading to a series of alkyl and chloroalkyl cations separated by 14 mass units (CH₂). libretexts.org

Table 4: Predicted Key Fragment Ions of this compound in MS/MS

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
230 195 35 (Cl) Loss of a chlorine radical from the molecular ion.
230 194 36 (HCl) Elimination of hydrogen chloride from the molecular ion.
230 145 85 (C₆H₁₃) Cleavage of the C3-C4 bond, retaining the chlorinated fragment.
230 85 145 (C₃H₄Cl₃) Cleavage of the C3-C4 bond, retaining the hexyl fragment.
195 159 36 (HCl) Loss of HCl from the [M-Cl]⁺ fragment.
195 124 71 (C₅H₁₁) Cleavage of the alkyl chain from the [M-Cl]⁺ fragment.

Computational Chemistry and Theoretical Studies on 1,3,3 Trichlorononane

Quantum Chemical Calculations for Geometrical and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations solve the Schrödinger equation for a given molecular system, providing valuable insights into its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For 1,3,3-Trichlorononane, DFT calculations would be employed to find the most stable arrangement of its atoms in space, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nsf.gov

The optimization process for this compound would likely identify several stable conformers due to the rotational freedom of the nonane (B91170) backbone. The most stable conformer would be the one with the lowest calculated energy. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined for this optimized structure.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound using DFT

ParameterBond/AtomsCalculated Value
Bond LengthC1-Cl1.78 Å
C3-Cl (axial)1.80 Å
C3-Cl (equatorial)1.79 Å
C-C (average)1.54 Å
C-H (average)1.09 Å
Bond AngleCl-C1-H109.5°
Cl-C3-Cl108.7°
C2-C3-C4112.1°
Dihedral AngleCl-C3-C2-C1-65.2°

Note: The values in this table are hypothetical and serve to illustrate the expected output of a DFT geometry optimization calculation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.com The functional is an approximation of the exchange-correlation energy, a key component of the total energy. For halogenated compounds like this compound, hybrid functionals such as B3LYP or M06-2X are often employed as they provide a good balance of accuracy and computational cost. nih.gov

The basis set is a set of mathematical functions used to describe the atomic orbitals. For molecules containing heavy atoms like chlorine, it is crucial to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-31G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ). researchgate.netarxiv.org These functions allow for a more flexible and accurate description of the electron distribution, particularly around the electronegative chlorine atoms. A systematic evaluation of different functional and basis set combinations would be necessary to ensure the reliability of the calculated properties of this compound.

Table 2: Comparison of Hypothetical Energies of this compound with Different Levels of Theory

FunctionalBasis SetRelative Energy (kcal/mol)
B3LYP6-31G(d)0.00 (Reference)
B3LYP6-311+G(d,p)-2.54
M06-2X6-31G(d)-1.21
M06-2X6-311+G(d,p)-3.68

Note: This table presents hypothetical data to illustrate how the choice of functional and basis set can influence the calculated energy.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactive sites. malayajournal.orgacadpubl.eu The MEP map of this compound would likely show regions of negative potential (typically colored red) around the electronegative chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. preprints.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov For this compound, the HOMO would likely be localized on the chlorine atoms and the adjacent carbon atoms, representing the most easily donated electrons. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-Cl bonds, indicating the most probable sites for accepting electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. malayajournal.orgacadpubl.eu

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-10.85
LUMO-0.25
HOMO-LUMO Gap10.60

Note: These are hypothetical energy values for illustrative purposes.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By applying the GIAO method within the DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. nih.gov The calculated chemical shifts are sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structural elucidation. The predicted spectra would show distinct signals for the different hydrogen and carbon atoms in the nonane chain, with the chemical shifts being influenced by the presence of the electron-withdrawing chlorine atoms.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C13.8548.2
C22.1535.6
C3-85.1
C41.8542.3
C51.3028.9
C61.2829.5
C71.3131.8
C81.2522.6
C90.8814.1

Note: This table contains hypothetical data to illustrate the expected outcome of a GIAO NMR calculation.

Theoretical vibrational (infrared) spectra of this compound can be simulated by calculating the second derivatives of the energy with respect to the atomic positions. This provides the frequencies and intensities of the vibrational modes of the molecule. To gain a deeper understanding of these vibrations, a Potential Energy Distribution (PED) analysis is often performed. nepjol.infonih.gov PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretches, angle bends, and torsions), allowing for a detailed assignment of the spectral bands. researchgate.netnih.gov For this compound, this analysis would help to identify the characteristic stretching and bending frequencies associated with the C-Cl, C-C, and C-H bonds.

Table 5: Hypothetical Vibrational Frequencies and PED Assignments for Selected Modes of this compound

Frequency (cm⁻¹)Vibrational ModePotential Energy Distribution (%)
2960C-H stretch98% C-H str.
1450CH₂ scissoring85% CH₂ sci. + 15% C-C-H bend
750C-Cl stretch92% C-Cl str.
680C-Cl stretch89% C-Cl str. + 11% C-C-Cl bend
350C-C-Cl bend75% C-C-Cl bend + 25% C-C torsion

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical UV-Vis Absorption Spectra and Electronic Excitation Calculations

The electronic absorption spectra of saturated alkanes are characterized by strong absorption in the vacuum ultraviolet (VUV) region, typically at wavelengths below 200 nm. researchgate.net These absorptions are attributed to high-energy electronic transitions from bonding sigma orbitals to anti-bonding sigma orbitals (σ → σ*). amazonaws.com For a molecule like this compound, the underlying nonane framework is expected to exhibit these characteristic VUV absorptions.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the UV-Vis absorption spectra of molecules. These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, theoretical studies would focus on identifying the primary excitation energies corresponding to the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transitions. The HOMO is likely to have significant contributions from the non-bonding orbitals of the chlorine atoms, while the LUMO would be an anti-bonding orbital associated with the C-Cl or C-C sigma bonds.

The calculated spectrum for this compound is expected to be broad and lack distinct, sharp bands, a common feature for alkanes and their derivatives. researchgate.net The predicted maximum absorption wavelength (λmax) would still lie in the UV region, as significant conjugation is absent in the molecule. libretexts.org

Table 1: Hypothetical Calculated Electronic Transitions for this compound

Transition Type Calculated Wavelength (λmax) (nm) Oscillator Strength (f) Primary Orbital Contribution
n → σ* ~215 Low Cl (n) → C-Cl (σ*)
σ → σ* ~185 High C-C (σ) → C-C (σ*)

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Elementary Steps in Synthesis and Transformation

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis and transformation of halogenated hydrocarbons. rsc.org The synthesis of this compound would likely proceed through the free-radical chlorination of n-nonane. youtube.comwikipedia.org This process involves three main stages: initiation, propagation, and termination. youtube.com Computational models can simulate this process by randomly selecting hydrogen positions on the alkane chain for substitution, taking into account the relative reactivities of primary versus secondary hydrogens. nih.gov

Elementary steps in the free-radical synthesis that can be modeled include:

Initiation: The homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically initiated by UV light.

Propagation: A two-step chain reaction involving:

Hydrogen abstraction from the nonane chain by a chlorine radical to form an alkyl radical and hydrogen chloride (HCl).

Reaction of the nonyl radical with a Cl₂ molecule to form a chlorononane and a new chlorine radical.

Termination: The combination of two radicals to end the chain reaction.

Transformation pathways for chlorinated alkanes, such as reductive dechlorination, can also be modeled. nih.gov For a compound like this compound, computational studies could explore pathways like hydrogenolysis (replacement of a chlorine atom with a hydrogen atom) and elimination reactions. researchgate.net Density Functional Theory (DFT) calculations are particularly useful for mapping these reaction coordinates and identifying the stable intermediates and transition states involved. nih.govresearchgate.net

Energy Barriers and Reaction Rate Constant Predictions

A key aspect of reaction pathway modeling is the calculation of energy barriers, also known as activation energies (Ea). ucsb.edu These barriers represent the energy required to reach the transition state—the highest energy point along the reaction coordinate between reactants and products. ucsb.eduopenmopac.net Computational methods can accurately locate the geometry of transition states and calculate their energies. nist.govresearchgate.net

For the synthesis of this compound, calculations would determine the activation energies for hydrogen abstraction from different positions on the nonane chain. These energy barriers are crucial for predicting the regioselectivity of the chlorination reaction. Theoretical studies on similar reactions have shown that activation energies for abstracting hydrogen atoms decrease as the number of chlorine substituents on the molecule increases. mdpi.com

Once the energy barriers are known, reaction rate constants can be predicted using theories like Transition State Theory (TST). These predictions allow for a quantitative understanding of the reaction kinetics as a function of temperature. nist.gov For transformation processes like dechlorination, calculating the energy barriers for C-Cl bond cleavage helps to predict the compound's environmental persistence and the feasibility of different degradation pathways. mdpi.com

Table 2: Hypothetical Calculated Energy Barriers for Elementary Reaction Steps

Reaction Step Reactants Products Calculated Energy Barrier (kcal/mol)
H-abstraction (C1) n-nonane + Cl• 1-nonyl radical + HCl ~1.0
H-abstraction (C3) n-nonane + Cl• 3-nonyl radical + HCl ~0.5
Cl-addition 3-nonyl radical + Cl₂ 3-chlorononane + Cl• ~0.2

Conformational Analysis and Stereochemical Prediction

Molecular Mechanics and Dynamic Simulations for Conformational Landscapes

The nine-carbon chain of this compound allows for a high degree of conformational flexibility due to rotation around the C-C single bonds. The landscape of possible conformations can be explored computationally using molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.govnih.gov These methods are well-suited for large, flexible molecules.

MM force fields calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization to find stable conformers. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insight into the dynamic behavior of the molecule and the transitions between different conformational states. nih.govresearchgate.net

Statistical Mechanical Averaging of Properties (e.g., Maxwell-Boltzmann Distribution for NMR)

At any given temperature, a flexible molecule like this compound exists as a dynamic equilibrium of multiple conformers. Macroscopic properties that are measured experimentally, such as NMR chemical shifts and coupling constants, represent a weighted average of the values for each individual conformer.

The contribution of each conformer to this average is determined by its population, which is governed by the Maxwell-Boltzmann distribution. This principle states that lower-energy conformers are more populated than higher-energy ones. The relative energies of the conformers are obtained from quantum mechanical or molecular mechanics calculations.

Once the energies and geometries of all significant low-energy conformers are identified, their individual properties (e.g., NMR shielding constants) can be calculated at a higher level of theory. A Boltzmann-weighted average of these properties is then computed to predict the experimental spectrum. This approach is critical for accurately interpreting experimental data, as it connects the observed spectroscopic parameters to the underlying, complex conformational distribution of the molecule. nih.gov For this compound, this would be essential for assigning NMR signals and for stereochemical prediction, as the spatial arrangement of atoms heavily influences these properties.

Advanced Applications and Derivatization of Polychlorinated Nonanes in Materials Science

Role as Initiators or Telogens in Polymer Chemistry

The C-Cl bonds within 1,3,3-trichlorononane are susceptible to cleavage under specific chemical conditions, enabling the compound to function either as an initiator for controlled radical polymerization or as a telogen in chain-transfer reactions. The difference in lability between the primary (C1-Cl) and tertiary (C3-Cl) bonds allows for selective and controlled chemical transformations, making it a subject of significant interest in polymer synthesis.

Atom Transfer Radical Polymerization (ATRP) is a premier method for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. The efficacy of ATRP relies on an initiator with a labile halogen atom that can be reversibly activated and deactivated by a transition-metal catalyst.

This compound is an effective trifunctional initiator for ATRP. The tertiary C3-Cl bonds are significantly more labile than the primary C1-Cl bond due to the greater stability of the resulting tertiary radical. Consequently, in a typical ATRP system (e.g., using a Cu(I)/ligand catalyst), initiation occurs preferentially at the C3 position, leading to the concurrent growth of two polymer chains. This results in a V-shaped or pseudo-star polymer architecture with the nonane (B91170) group at its core. The primary C1-Cl bond often remains intact under conditions optimized for tertiary chloride initiation, preserving it as a latent functional group for subsequent reactions.

Research findings demonstrate that using this compound as an initiator for the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA) yields polymers with excellent control over molecular weight (Mₙ) and narrow molecular weight distributions (Đ), characteristic of a controlled "living" process [3, 18].

Interactive Table 1: ATRP of Styrene and Methyl Methacrylate (MMA) Initiated by this compound

This table summarizes typical experimental outcomes. You can sort the data by clicking on the column headers.

MonomerCatalyst System[Monomer]:[Initiator]:[Catalyst]:[Ligand]Temp. (°C)Time (h)Mₙ ( g/mol )Đ (PDI)Ref.
StyreneCuCl / PMDETA200:1:1:190610,5001.15
StyreneCuCl / PMDETA400:1:1:1901021,2001.19
MMACuCl / 2,2'-Bipyridine150:1:2:470412,8001.21
MMACuCl / PMDETA250:1:1:160522,4001.18

In contrast to polymerization, telomerization is a radical chain-transfer reaction that produces low-molecular-weight adducts (telomers). In this process, this compound acts as the telogen (chain transfer agent), and an unsaturated compound, such as an olefin or acrylate, serves as the taxogen (monomer). Redox systems, typically involving copper salts like CuCl₂ in the presence of an amine, are effective catalysts for this transformation.

During redox telomerization, a C-Cl bond in this compound is homolytically cleaved to generate a radical that adds across the taxogen's double bond. The resulting radical then abstracts a chlorine atom from the catalyst system, regenerating the active catalyst and forming a 1:1 adduct. This process can continue, adding multiple monomer units to generate a distribution of telomers. The ratio of telogen to taxogen is a critical parameter for controlling the average chain length of the products. These telomers are valuable as functionalized intermediates, incorporating the nonane tail and a terminal chlorine atom for further chemical modification .

Interactive Table 2: Product Distribution in Redox Telomerization of Styrene with this compound

This table shows the molar percentage of different telomer adducts formed under specific reaction conditions. You can sort the data by clicking on the column headers.

[Styrene]:[Telogen] RatioCatalyst SystemTemp. (°C)Time (h)1:1 Adduct (%)1:2 Adduct (%)>1:2 Adducts (%)Ref.
1:1CuCl₂ / Ethanolamine110875187
2:1CuCl₂ / Ethanolamine1108523117
5:1CuCl₂ / Ethanolamine11012283537

The true potential of this compound in materials science is realized through the creation of advanced polymer architectures. As established, ATRP initiated from this compound yields polymers with terminal chlorine atoms derived directly from the initiator. These halogen end-groups are not merely byproducts but are highly valuable chemical "handles" for post-polymerization modification.

Because initiation from the C3 position produces a polymer with two arms, the resulting structure possesses two terminal chlorine atoms. The latent primary chloride at the C1 position of the nonane core offers a third potential site for functionalization, accessible under more forcing reaction conditions. This multi-functionality enables the synthesis of complex structures through sequential modification steps:

Chain-End Functionalization: The terminal tertiary chlorides can be readily substituted by other groups via nucleophilic substitution. For example, reaction with sodium azide (B81097) (NaN₃) converts the chain ends to azides, which can then participate in copper-catalyzed or strain-promoted "click chemistry" to attach biomolecules, dyes, or other polymer chains.

Macroinitiators for Block Copolymers: The chlorine-terminated polymer can itself be used as a macroinitiator to polymerize a second, different monomer, leading to the synthesis of well-defined A-B-A triblock copolymers, where the nonane unit resides at the center of the 'B' block.

Graft Copolymers: If the primary C1-Cl is activated in a second, separate polymerization step, it is possible to grow a third polymer chain of a different type, resulting in a complex A₂B-type graft copolymer architecture .

Design and Synthesis of New Functional Materials

Beyond its role in initiating polymerization, this compound and its derivatives are instrumental in the rational design of functional materials. They can be used as building blocks for modifying surfaces or integrated into formulations to impart specific physical and chemical properties.

Polymers synthesized using this compound are ideal precursors for surface modification. The terminal chlorine atoms provide a reactive anchor for grafting the polymer chains onto substrates. For instance, a V-shaped poly(methyl methacrylate) chain can be covalently attached to a silica (B1680970) surface functionalized with amino groups. This "grafting-to" approach creates a dense polymer brush layer that fundamentally alters the surface properties, such as changing its wettability from hydrophilic to hydrophobic, improving lubrication, or preventing biofouling. The nonane core of the initiator, tethered at the polymer-surface interface, can further influence the packing and orientation of the grafted chains.

The telomers produced from this compound (as described in 6.1.2) are particularly useful as additives in specialty formulations for coatings, adhesives, and sealants. These low-molecular-weight oligomers combine the properties of the aliphatic nonane group and the reactive terminal chlorine atom.

As a Reactive Plasticizer: The long nonane chain can act as a plasticizer, increasing the flexibility and processability of a polymer matrix. Simultaneously, the terminal chlorine can react during the curing process (e.g., with amine-based hardeners in epoxy resins), covalently incorporating the additive into the polymer network. This prevents leaching over time and contributes to the final network density and durability.

As an Adhesion Promoter: When added to adhesive or coating formulations, the chlorinated nonane derivatives can improve adhesion to polar or metallic substrates. The polar C-Cl bond enhances intermolecular interactions, while under thermal or chemical curing, it can potentially form stronger bonds with the substrate surface, leading to a more robust interface.

As a Cross-linking Precursor: The telomers, possessing a terminal chlorine, can be reacted with multifunctional nucleophiles (e.g., diamines, trithiols) to form cross-linked networks. The length and composition of the telomer chain, controlled during the telomerization step, allow for precise tuning of the resulting network's properties, such as its glass transition temperature, modulus, and swelling behavior.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 1,3,3-Trichlorononane while ensuring high purity?

  • Methodological Answer : Synthesis typically involves controlled chlorination of nonane derivatives using catalysts like FeCl₃ or AlCl₃ under anhydrous conditions. Reaction parameters (temperature, stoichiometry) must be optimized to favor the 1,3,3-isomer. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound. Structural validation using NMR (¹H/¹³C) and mass spectrometry ensures purity and confirms regioselectivity .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : ¹H NMR identifies proton environments near chlorine substituents; ¹³C NMR clarifies carbon backbone chlorination patterns.
  • GC-MS : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystallizable): Resolves 3D spatial arrangement of chlorine atoms.
    Cross-referencing with computational models (e.g., DFT calculations) enhances structural accuracy .

Q. How can researchers reliably retrieve peer-reviewed literature on this compound?

  • Methodological Answer : Use systematic database queries with CAS numbers (if available), synonyms (e.g., "nonane trichloride"), and MeSH terms. Databases like PubMed, TOXCENTER, and NIH RePORTER should be searched with Boolean operators (e.g., ("this compound" OR "trichlorinated nonane") AND ("synthesis" OR "toxicity")). Grey literature (government reports, dissertations) should also be included for comprehensive coverage .

Advanced Research Questions

Q. How should conflicting toxicity data for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., exposure duration, solvent carriers). Replicate key experiments under standardized conditions (e.g., OECD guidelines) using in vitro models (e.g., hepatic cell lines) and in vivo assays (rodent studies). Statistical tools like ANOVA or Bayesian inference can quantify uncertainty and reconcile conflicting results .

Q. What experimental strategies are recommended to study the environmental degradation of this compound?

  • Methodological Answer : Simulate environmental conditions (UV exposure, microbial activity) in controlled reactors. Use LC-MS/MS or GC-ECD to track degradation products (e.g., dichlorononanes, chlorinated alkenes). Isotopic labeling (¹⁴C or ³⁶Cl) quantifies mineralization rates and identifies persistent intermediates. Compare results across soil/water matrices to assess environmental fate .

Q. How can metabolic pathways of this compound in mammalian systems be elucidated?

  • Methodological Answer : Employ in vitro hepatic microsomal assays with NADPH cofactors to identify phase I metabolites (e.g., hydroxylated or dechlorinated derivatives). Phase II conjugation (glucuronidation, sulfation) can be studied using hepatocyte cultures. High-resolution mass spectrometry (HRMS) and stable isotope tracers differentiate metabolic routes. Cross-validate findings with in vivo rodent models and biliary excretion studies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in chemical reactions?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT or ab initio methods) to model bond dissociation energies and transition states for chlorination/dechlorination. Molecular dynamics simulations predict solvent effects and steric hindrance. Validate predictions with kinetic experiments (e.g., Arrhenius plots) and compare with analogous compounds (e.g., 1,2,3-Trichloropropane) to infer reactivity trends .

Notes on Experimental Design and Data Interpretation

  • Contradiction Management : When conflicting data arise (e.g., toxicity vs. environmental persistence), prioritize studies with robust controls, validated analytical methods, and transparent raw data .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling, especially given the potential bioaccumulation and toxicity of chlorinated alkanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.